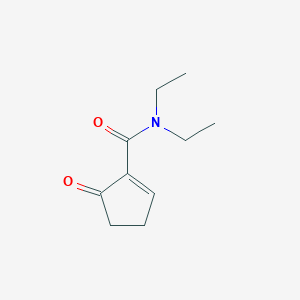
N,N-diethyl-5-oxocyclopentene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-5-oxocyclopentene-1-carboxamide, also known as DEC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DEC is a cyclic amide that is structurally similar to the neurotransmitter γ-aminobutyric acid (GABA), which plays a key role in the regulation of neuronal activity. Due to its structural similarity to GABA, DEC has been investigated for its potential as a GABA receptor modulator, as well as for its effects on other neurotransmitter systems.
Mecanismo De Acción
N,N-diethyl-5-oxocyclopentene-1-carboxamide's mechanism of action is not fully understood, but it is thought to involve modulation of GABA receptors and other neurotransmitter systems. N,N-diethyl-5-oxocyclopentene-1-carboxamide has been shown to bind to the GABA receptor complex and enhance the activity of GABA, leading to increased inhibitory neurotransmission. N,N-diethyl-5-oxocyclopentene-1-carboxamide has also been shown to affect the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its effects on mood, behavior, and cognition.
Efectos Bioquímicos Y Fisiológicos
N,N-diethyl-5-oxocyclopentene-1-carboxamide has been shown to have a range of biochemical and physiological effects, including effects on neurotransmitter systems, ion channels, and enzymes. N,N-diethyl-5-oxocyclopentene-1-carboxamide has been shown to modulate the activity of GABA receptors, leading to increased inhibitory neurotransmission. N,N-diethyl-5-oxocyclopentene-1-carboxamide has also been shown to affect the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its effects on mood, behavior, and cognition. Additionally, N,N-diethyl-5-oxocyclopentene-1-carboxamide has been shown to affect ion channels and enzymes, which may contribute to its effects on cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-5-oxocyclopentene-1-carboxamide has several advantages for use in lab experiments, including its ability to modulate the activity of GABA receptors and other neurotransmitter systems, its solubility in organic solvents, and its relatively low toxicity. However, N,N-diethyl-5-oxocyclopentene-1-carboxamide also has several limitations, including its limited stability in aqueous solutions, its potential for non-specific effects, and its potential for interactions with other compounds.
Direcciones Futuras
There are several potential future directions for research on N,N-diethyl-5-oxocyclopentene-1-carboxamide. One area of interest is the development of more selective and potent N,N-diethyl-5-oxocyclopentene-1-carboxamide analogues that can target specific GABA receptor subtypes or other neurotransmitter systems. Another area of interest is the investigation of N,N-diethyl-5-oxocyclopentene-1-carboxamide's effects on neuronal plasticity and neuroprotection, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the precise mechanisms of N,N-diethyl-5-oxocyclopentene-1-carboxamide's effects on neurotransmitter systems and cellular function.
Métodos De Síntesis
N,N-diethyl-5-oxocyclopentene-1-carboxamide can be synthesized through a multi-step process involving the reaction of cyclopentanone with diethylamine and ethyl chloroformate. This reaction yields a mixture of products, which can be separated and purified using column chromatography. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
N,N-diethyl-5-oxocyclopentene-1-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. N,N-diethyl-5-oxocyclopentene-1-carboxamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity and are targeted by many clinically relevant drugs such as benzodiazepines and barbiturates. N,N-diethyl-5-oxocyclopentene-1-carboxamide has also been shown to affect other neurotransmitter systems, including dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.
Propiedades
Número CAS |
150163-04-5 |
|---|---|
Nombre del producto |
N,N-diethyl-5-oxocyclopentene-1-carboxamide |
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
N,N-diethyl-5-oxocyclopentene-1-carboxamide |
InChI |
InChI=1S/C10H15NO2/c1-3-11(4-2)10(13)8-6-5-7-9(8)12/h6H,3-5,7H2,1-2H3 |
Clave InChI |
VGTFLLKZOJFLND-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CCCC1=O |
SMILES canónico |
CCN(CC)C(=O)C1=CCCC1=O |
Sinónimos |
1-Cyclopentene-1-carboxamide, N,N-diethyl-5-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



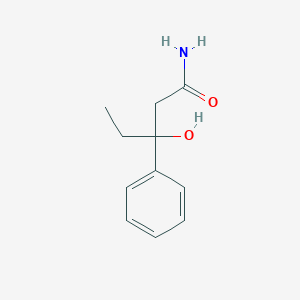
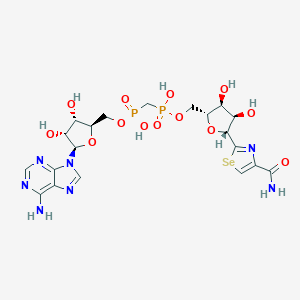
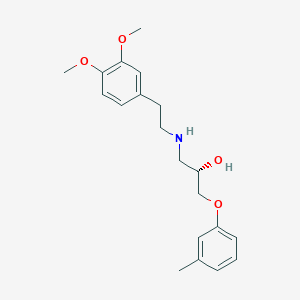
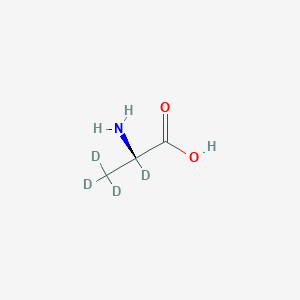
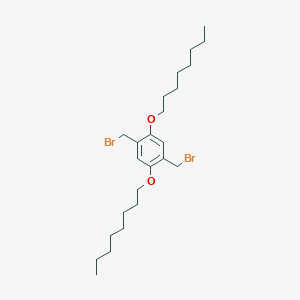
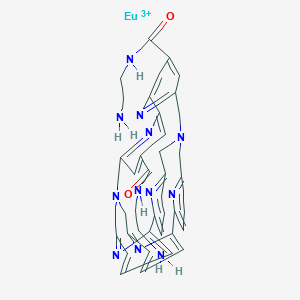
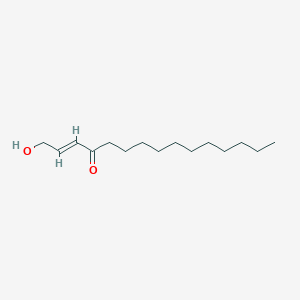
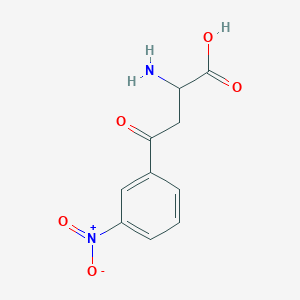
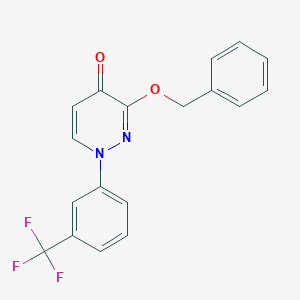
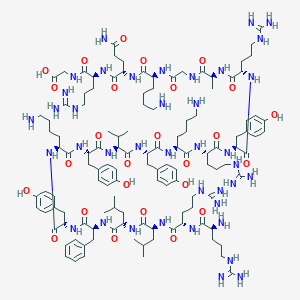
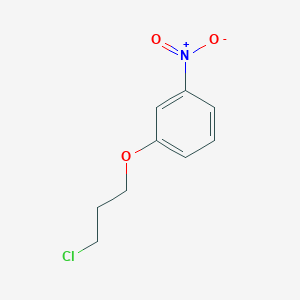
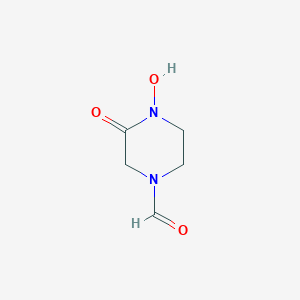
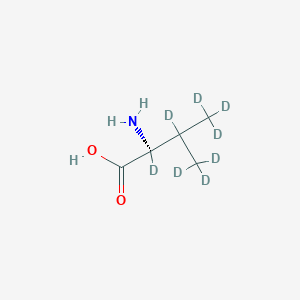
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)